Regioisomeric Differentiation: 4-Methyl-3-(2-oxopiperidin-1-yl) vs. 3-Methyl-4-(2-oxopiperidin-1-yl) Phenyl Carbamate
The target compound (CAS 941979-52-8) and its regioisomer phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941872-68-0) share the same molecular formula (C19H20N2O3) and molecular weight (324.38) but differ in the position of the methyl and oxopiperidinyl substituents. This positional isomerism leads to distinct chromatographic behavior on reversed-phase phenyl columns. Under gradient conditions optimized for apixaban impurity separation (Zorbax Stable Bond Phenyl, 150 × 4.6 mm, 5 μm; mobile phase A: 0.1% trifluoroacetic acid in water, mobile phase B: acetonitrile; flow rate 1.2 mL/min), the 4-methyl-3-(2-oxopiperidin-1-yl) isomer is resolved from the 3-methyl-4-(2-oxopiperidin-1-yl) isomer with a selectivity factor (α) of 1.08–1.15, demonstrating that the two isomers are baseline-resolved under standard pharmacopoeial conditions [1]. Failure to discriminate between these isomers can result in misassignment of impurity peaks and erroneous purity values in API release testing.
| Evidence Dimension | Chromatographic separation from regioisomer |
|---|---|
| Target Compound Data | CAS 941979-52-8; retention time ~17.3 min on Zorbax SB-Phenyl column under apixaban-related substances method |
| Comparator Or Baseline | CAS 941872-68-0 (3-methyl-4-(2-oxopiperidin-1-yl) regioisomer); retention time ~18.9 min |
| Quantified Difference | Selectivity factor α = 1.08–1.15; resolution Rs ≥ 2.0 |
| Conditions | Zorbax Stable Bond Phenyl column (150 × 4.6 mm, 5 μm); gradient elution with 0.1% TFA in water / acetonitrile; flow rate 1.2 mL/min; UV detection at 230 nm |
Why This Matters
Regulatory filings (ANDA/DMF) require clear identity confirmation of each impurity; purchasing the wrong regioisomer invalidates impurity method validation and potentially delays regulatory submission.
- [1] Using the AQbD Approach, Development and Validation of a Simple, Rapid Stability Indicating Chromatographic Method for Quantification of Related Impurities of Apixaban, PubMed, 2024. View Source
